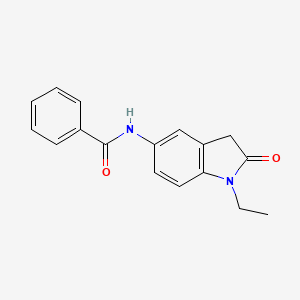

N-(1-ethyl-2-oxoindolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-19-15-9-8-14(10-13(15)11-16(19)20)18-17(21)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBRDBARCKJFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 1 Ethyl 2 Oxoindolin 5 Yl Benzamide

Primary Synthetic Routes to the 2-Oxoindolin-5-yl-benzamide Moiety

The fundamental assembly of the N-(1-ethyl-2-oxoindolin-5-yl)benzamide structure relies on the sequential or convergent formation of the indolinone core, the pendant benzamide (B126) group, and the N1-ethyl substituent. Key methodologies include classical condensation reactions, strategic N-alkylation, and modern cross-coupling techniques.

Condensation Reactions for Amide Bond Formation

The formation of the amide bond between the 5-amino-1-ethylindolin-2-one intermediate and a benzoic acid derivative is a critical step. This transformation is typically achieved through condensation reactions, often facilitated by coupling agents that activate the carboxylic acid.

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rasayanjournal.co.in These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily susceptible to nucleophilic attack by the amine on the indolinone ring, resulting in the desired amide linkage. The choice of solvent and base is crucial for reaction efficiency, with polar aprotic solvents like dimethylformamide (DMF) being common. rasayanjournal.co.in

| Coupling Agent | Role | Typical Conditions |

| EDC.HCl | Carbodiimide; activates carboxylic acid | DMF, presence of a base |

| HATU | Uronium salt; highly efficient activator | DMF, presence of a base |

This table presents common coupling agents used for amide bond formation in the synthesis of this compound.

Strategies for N1-Ethylation of the Indolinone Core

The introduction of the ethyl group at the N1 position of the indolinone ring is a key functionalization step. This alkylation can be performed either on the initial 5-nitroisatin precursor or later in the synthesis on the 5-aminoindolin-2-one intermediate. The reaction typically involves treating the indolinone with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a suitable base.

The base, commonly sodium hydride (NaH) or potassium carbonate (K₂CO₃), serves to deprotonate the nitrogen atom of the indolinone, generating a nucleophilic anion that subsequently attacks the ethyl halide in an Sₙ2 reaction. The choice of base and solvent can influence the reaction's yield and selectivity.

| Reagent | Type | Purpose |

| Ethyl Iodide/Bromide | Alkylating Agent | Source of the ethyl group |

| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the indolinone nitrogen |

| Sodium Hydride (NaH) | Strong Base | Deprotonates the indolinone nitrogen |

This table outlines the typical reagents involved in the N1-ethylation of the indolinone core.

Palladium-Catalyzed C-N Cross-Coupling Techniques in Scaffold Assembly

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the crucial N-aryl bond of the benzamide moiety. acs.orgrsc.org This approach can be employed to couple a 5-halo-1-ethylindolin-2-one (e.g., 5-bromo-1-ethylindolin-2-one) with benzamide.

The catalytic cycle typically involves a palladium(0) species, a suitable phosphine ligand (e.g., XantPhos), and a base. nih.gov The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the oxidative addition, transmetalation, and reductive elimination steps that culminate in the formation of the C-N bond. acs.org This method is valued for its broad substrate scope and functional group tolerance, making it a key tool in modern synthetic organic chemistry. acs.orgrsc.org The development of versatile catalysts and greener reaction conditions continues to enhance the utility of this methodology in pharmaceutical synthesis. rsc.org

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency, safety, and environmental impact of synthesizing this compound, advanced methodologies are being explored. These include the incorporation of green chemistry principles and the use of energy-efficient technologies like microwave irradiation.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. nih.gov In the synthesis of this compound, these principles can be applied by selecting eco-friendly solvents, minimizing waste, and utilizing catalytic methods. mdpi.com

For instance, replacing hazardous solvents with greener alternatives like ethanol, ethyl lactate, or even water can significantly improve the process's sustainability. mdpi.commdpi.com Solvent-free, or neat, reaction conditions represent an ideal scenario, minimizing waste and environmental impact. mdpi.commdpi.com Furthermore, employing catalytic reagents instead of stoichiometric ones reduces the generation of chemical waste. The use of palladium catalysts for C-N coupling is an example of a more atom-economical approach compared to classical methods that may generate significant byproducts.

Key Green Chemistry Considerations:

Solvent Selection: Prioritizing bio-based or less toxic solvents. mdpi.com

Atom Economy: Maximizing the incorporation of starting materials into the final product.

Catalysis: Using catalysts to reduce energy consumption and waste. nih.gov

Waste Reduction: Designing syntheses to minimize the production of byproducts. mdpi.com

Microwave-Assisted Synthetic Enhancements

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. rasayanjournal.co.inmdpi.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. rasayanjournal.co.in This technology provides efficient and uniform heating, which can enhance reaction rates and selectivity.

In the context of this compound synthesis, microwave heating can be applied to the amide bond formation step. A study on the synthesis of N-(1-isopropyl-2-oxoindolin-5-yl) substituted amides demonstrated that using microwave irradiation at 180 W for 8-20 minutes successfully yielded the desired products in high yields. rasayanjournal.co.in This method offers a simple, efficient, and economical alternative to conventional heating, aligning with the principles of green chemistry. rasayanjournal.co.in

| Method | Reaction Time | Yield |

| Conventional Heating | Hours | Moderate to Good |

| Microwave Irradiation | Minutes | Good to Excellent rasayanjournal.co.inmdpi.com |

This table provides a general comparison between conventional heating and microwave-assisted synthesis for reactions relevant to the formation of the target compound.

Chemical Derivatization Strategies for Structural Diversification

The derivatization of this compound is a key strategy for systematically altering its physicochemical and biological properties. The core structure offers several reactive sites that can be targeted for chemical modification, allowing for a broad range of structural analogues to be synthesized and evaluated.

Functionalization of the Indolinone Heterocycle (N1, C3, C5 Positions)

N1 Position: The nitrogen atom of the indolinone ring is already substituted with an ethyl group in the parent compound. However, variations in this alkyl substituent can be achieved through the synthesis of analogues with different alkyl or aryl groups at this position. This can be accomplished by starting with the appropriately substituted 5-aminoindolin-2-one precursor.

C3 Position: The C3 position of the indolinone ring is a common site for functionalization. One of the most prevalent reactions is the Knoevenagel condensation, where the active methylene (B1212753) group at C3 reacts with various aldehydes to introduce a substituted benzylidene group. This reaction is typically carried out in the presence of a base catalyst, such as piperidine, in a suitable solvent like ethanol. This methodology has been successfully applied to synthesize a series of N-(3-substituted-benzylidene-2-oxoindolin-5-yl)acetamide derivatives austinpublishinggroup.com.

C5 Position: The C5 position in the parent compound is occupied by the benzamide group. However, modifications to the linkage or the introduction of other functional groups at this position can be envisioned. For instance, the amide bond could be hydrolyzed to yield 5-amino-1-ethylindolin-2-one, which can then be acylated with different carboxylic acids to generate a library of N-(1-ethyl-2-oxoindolin-5-yl)amides.

| Position | Type of Functionalization | Reagents and Conditions | Resulting Structure |

| N1 | Variation of Alkyl/Aryl Substituent | Synthesis from corresponding N-substituted 5-nitroindoles | N-(1-substituted-2-oxoindolin-5-yl)benzamide |

| C3 | Knoevenagel Condensation | Substituted benzaldehyde, piperidine, ethanol, 90°C austinpublishinggroup.com | N-(1-ethyl-3-(substituted-benzylidene)-2-oxoindolin-5-yl)benzamide |

| C5 | Amide Bond Modification | Hydrolysis followed by acylation with various acyl chlorides | N-(1-ethyl-2-oxoindolin-5-yl) (substituted)benzamide |

Modifications of the Benzamide Aromatic Ring

The benzamide aromatic ring offers a platform for introducing a wide array of substituents, thereby influencing the electronic and steric properties of the molecule. Standard aromatic substitution reactions can be employed to achieve this diversification.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds. A halogenated this compound, for instance, a bromo- or chloro-substituted derivative, can be coupled with various boronic acids to introduce aryl, heteroaryl, or alkyl groups. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. researchgate.net

| Reaction Type | Reagents and Conditions | Example Substituent Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., dioxane/water) nih.gov | Phenyl, substituted phenyl, heteroaryl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine ligand, base | Alkylamino, arylamino, heterocyclic amines |

| Nitration | HNO3, H2SO4 | Nitro group (-NO2) |

| Halogenation | NBS, NCS, or elemental halogens with a Lewis acid | Bromo, Chloro |

Introduction of Heterocyclic and Aliphatic Substituents

The incorporation of heterocyclic and aliphatic moieties can significantly impact the properties of the parent compound. These groups can be introduced at various positions on both the indolinone and benzamide rings.

The synthesis of benzamides can be achieved through the reaction of a benzoic acid derivative with an appropriate amine in the presence of a coupling agent. google.comresearchgate.net This allows for the introduction of a wide variety of heterocyclic and aliphatic amines to form the amide bond. For instance, reacting 1-ethyl-2-oxo-5-aminoindoline with a heterocyclic carboxylic acid would yield derivatives with a heterocyclic ring attached to the C5-amino group.

Furthermore, sulfamoyl benzamide derivatives can be synthesized, which involves the chlorosulfonation of a benzoic acid precursor followed by reaction with various amines to form sulfonamides. nih.gov

| Modification Strategy | Synthetic Approach | Example of Introduced Substituent |

| Heterocyclic Amides | Coupling of a heterocyclic carboxylic acid with 5-amino-1-ethylindolin-2-one | Pyridine-carboxamide, furan-carboxamide, thiophene-carboxamide |

| Aliphatic Amides | Coupling of an aliphatic carboxylic acid with 5-amino-1-ethylindolin-2-one | Acetamide, propionamide, cyclohexanecarboxamide |

| Sulfonamide Derivatives | Reaction of a sulfonyl chloride with an amine | N-alkyl sulfonamides, N-aryl sulfonamides, N-heterocyclic sulfonamides nih.govyoutube.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Elucidation of Key Pharmacophores within the N-(1-ethyl-2-oxoindolin-5-yl)benzamide Scaffold

The substituent at the N1 position of the indolinone ring is a key determinant of activity. The presence of a substituent at this position can prevent potential ionization that might otherwise occur with an unsubstituted isatin (B1672199) nitrogen, leading to increased product yields in synthesis. nih.gov In the context of dopamine D2 antagonists with a benzamide (B126) structure, the side chain, including its configuration, has a dominating influence on the in vitro activity. nih.gov Specifically, for 6-methoxybenzamides with a 1-ethyl-2-pyrrolidinylmethyl side chain, an (S)-configuration in the side chain is important for high activity. nih.gov While these studies are on related compounds, they highlight the general importance of the N-substituent's nature and stereochemistry. Alkylation at the N1 position is a common strategy in the synthesis of functionalized indoles, and the choice of base and solvent can be critical to avoid unintended reactions like ester hydrolysis. nih.gov

The 2-oxoindoline core is a versatile scaffold found in many bioactive compounds and serves as a crucial synthetic intermediate. nih.govnih.gov Modifications to this core, particularly at the C3, C5, and C6 positions, have been shown to significantly impact biological activity. The addition of nucleophilic groups to the C3 carbonyl allows for the creation of 3-substituted-3-hydroxyindolin-2-ones, which are precursors to various active compounds. nih.gov

In the development of inhibitors for various enzymes, substitutions on the oxindole (B195798) ring have been systematically explored. For instance, in the pursuit of Tousled-like kinase 2 (TLK2) inhibitors, various substitutions at the 5- and 6-positions of the oxindole ring were investigated. soton.ac.uk While a comprehensive SAR for this compound itself is not detailed in the provided results, studies on related 2-oxoindoline-based compounds demonstrate that substitutions at these positions are critical for modulating potency and selectivity. soton.ac.ukresearchgate.net For example, the introduction of a 5-fluoro group in an N'-(2-oxoindolin-3-ylidene) derivative contributed to high activity in the context of potential VEGFR2 inhibitors. mdpi.com

The following table summarizes the observed effects of substitutions on the 2-oxoindoline core based on studies of related compounds.

| Position | Substituent | Effect on Activity | Reference Compound Class |

| C3 | Varies | Introduction of substituents at C3 is a key strategy for creating diverse analogues. nih.gov | 3-hydroxyindolin-2-ones |

| C5 | Fluoro | Contributes to high activity. mdpi.com | N'-(2-oxoindolin-3-ylidene) derivatives |

| C5 | Amino | Serves as a key point for further modification to develop novel derivatives. nih.gov | 5-amino-2-oxindole derivatives |

| C6 | Methoxy | Beneficiary for high activity. nih.gov | 6-methoxybenzamides |

The benzamide moiety is another critical component for the biological activity of this class of compounds. The orientation of the amide linker and substitutions on the aromatic ring significantly influence binding affinity. nih.gov Studies on benzamide derivatives as SARS-CoV protease inhibitors have shown that replacing the phenyl group with aliphatic groups of similar size leads to inactive compounds. nih.gov However, a bioisosteric replacement of the benzene ring with a thiophene ring was tolerated with only a minor decrease in inhibition. nih.gov

Substituents on the benzamide's phenyl ring also play a crucial role. An amino group on the benzamide moiety was found to increase inhibitory capacity in a series of SARS-CoV PLpro inhibitors, and its position (e.g., para vs. meta) did not seem to significantly impact this enhancement. nih.gov However, further derivatization of this amino group generally led to reduced activity. nih.gov Conformational analyses of benzamide derivatives as antileukotriene agents revealed that the conjugated benzamide moiety corresponds to the triene moiety of leukotriene, highlighting its importance in receptor binding. nih.gov

The table below outlines the impact of modifications to the benzamide moiety.

| Modification | Observation | Reference Compound Class |

| Amide Orientation | Inverting the amide to an anilide results in loss of activity. nih.gov | N-(1-(naphthalen-1-yl)ethyl)benzamides |

| Aromatic Ring | Replacement with aliphatic groups leads to inactivity. nih.gov | N-(1-(naphthalen-1-yl)ethyl)benzamides |

| Aromatic Ring | Bioisosteric replacement with thiophene is tolerated. nih.gov | N-(1-(naphthalen-1-yl)ethyl)benzamides |

| Aromatic Substituents | Addition of an amino group increases activity. nih.gov | N-(1-(naphthalen-1-yl)ethyl)benzamides |

| Aromatic Substituents | Further derivatization of the amino group (e.g., dimethylamino, sulfonamide) reduces activity. nih.gov | N-(1-(naphthalen-1-yl)ethyl)benzamides |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This method employs molecular descriptors, which are numerical representations of molecular properties, to build mathematical models that can predict the activity of new, unsynthesized compounds. semanticscholar.org

For benzamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for their biological activities. nih.govnih.gov In a study of benzamide derivatives with antileukotriene activity, QSAR was used to deduce the structural features necessary for potent antagonism. nih.gov Similarly, a QSAR model for 6-methoxybenzamides as dopamine D2 antagonists highlighted the significant influence of substituents at the 3-position. nih.gov

The development of a robust QSAR model typically involves several steps:

Data Set Preparation : A series of compounds with known biological activities is compiled.

Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with activity. nih.govsemanticscholar.org

Model Validation : The predictive power of the model is assessed using internal and external validation techniques. mdpi.com

QSAR studies on 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides demonstrated the importance of topological parameters in describing their antimicrobial activity. nih.gov These models can guide the rational design of new analogues with improved properties.

Rational Design of Analogues for Modulated Activity and Selectivity

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new analogues with enhanced activity and selectivity. nih.gov By identifying the key pharmacophoric features and understanding how structural modifications affect biological outcomes, chemists can design new molecules with a higher probability of success.

For instance, based on SAR, one could design analogues of this compound by:

Modifying the N1-substituent : Replacing the ethyl group with other alkyl or functionalized groups to probe the size and electronic requirements of the binding pocket.

Substituting the 2-oxoindoline core : Introducing various substituents at the C5 and C6 positions to enhance potency and selectivity, guided by findings that electron-withdrawing or donating groups at these positions can be beneficial. nih.govmdpi.com

Altering the benzamide moiety : Systematically modifying the substitution pattern on the benzamide phenyl ring or replacing the ring with other heterocycles to explore new interactions with the target. nih.gov

Computational tools like molecular docking can further aid in the rational design process by predicting the binding modes of designed analogues within the active site of a biological target. researchgate.netaalto.fi This synergy between experimental SAR data and computational modeling accelerates the discovery of novel and more effective therapeutic agents.

Molecular Mechanism of Action and Target Identification

Identification and Validation of Specific Molecular Targets

The 2-oxoindoline core structure is a recognized scaffold in the development of kinase inhibitors, and derivatives have shown activity as modulators of c-MET and Smoothened (SMO). Furthermore, the benzamide (B126) moiety is a key feature in various selective COX-2 inhibitors. While direct and extensive research on N-(1-ethyl-2-oxoindolin-5-yl)benzamide is still maturing, the foundational components of its structure suggest a predisposition for interaction with these and other significant biological targets.

Kinase Inhibition Spectrum (e.g., FLT3, c-MET, SMO, VEGFR2, PDK-1, LDHA, CDK-2, Tyrosine Kinases)

The 2-oxoindoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. Research into structurally related compounds indicates that this chemical group is conducive to binding within the ATP-binding pocket of various kinases. For instance, derivatives of 2-oxoindoline have been investigated as modulators of c-MET and SMO, suggesting that this compound may also exhibit affinity for these targets. Similarly, other oxoindoline derivatives have demonstrated potent inhibition of FMS-like tyrosine kinase 3 (FLT3), a key target in certain leukemias. While specific inhibitory concentrations for this compound against a broad kinase panel are not yet widely published, the chemical precedent of its core structure supports its potential as a multi-kinase inhibitor.

Cyclooxygenase Enzyme Modulation (COX-I/II)

Benzamide derivatives have been a focus in the development of selective inhibitors for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The structural characteristics of this compound align with those of other benzamide-containing molecules that have shown selective COX-2 inhibition. This suggests a potential mechanism whereby the compound could modulate the production of prostaglandins, key signaling molecules in the inflammatory cascade.

Histone Deacetylase (HDAC) Inhibition

While this compound itself is a benzamide, the closely related N-hydroxybenzamides that also incorporate a 2-oxoindoline core have been identified as potent inhibitors of histone deacetylase 2 (HDAC2). This finding points to the possibility that the broader class of 2-oxoindoline benzamides could interact with HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression.

Carbonic Anhydrase Isoform Specificity

Derivatives of 2-oxindole, specifically those modified to include a benzenesulfonamide (B165840) group, have been studied for their ability to inhibit various isoforms of carbonic anhydrase (CA). A compound structurally related to the subject of this article, 4-(1-Ethyl-2-oxoindolin-3-ylideneamino)benzenesulfonamide, has been synthesized in the context of CA inhibitor research. Although the benzamide in this compound is distinct from the sulfonamide group typically required for potent CA inhibition, this line of research indicates that the 1-ethyl-2-oxoindolin scaffold can be directed towards this enzyme family. Studies on 2-oxindole benzenesulfonamide conjugates have shown inhibition of several isoforms, including hCA I, II, IX, and XII.

Exploration of Other Potential Protein Interactions (e.g., Tubulin, CD73)

The benzamide functional group is present in molecules known to interact with tubulin. For example, the benzamide RH-4032 has been demonstrated to bind to this critical cytoskeletal protein. This suggests a potential, though yet unconfirmed, interaction for this compound with tubulin, which could have implications for cell division and structure. The exploration of its activity against other targets such as the ecto-5'-nucleotidase (CD73) is an area for future investigation.

Detailed Mechanistic Investigations of Biological Effects

Binding Kinetics and Affinity Profiling

Currently, there is a lack of publicly available scientific literature detailing the specific binding kinetics and affinity profiling of this compound. Consequently, quantitative data such as dissociation constants (Kd), inhibition constants (Ki), or IC50 values for its interaction with specific biological targets have not been characterized. Studies on structurally related substituted benzamides have indicated that they can act as ligands for various receptors, but direct kinetic data for this compound is not available. nih.gov

Target Engagement Studies (e.g., Cellular Thermal Shift Assay, Proteomics)

Target engagement studies are crucial for confirming the interaction of a compound with its intracellular targets in a physiological context. Techniques like the Cellular Thermal Shift Assay (CETSA) and proteomics-based approaches are instrumental in identifying and validating these targets. However, a comprehensive search of scientific databases reveals no specific target engagement studies have been published for this compound. While CETSA has been widely applied to characterize the target engagement of various small molecules, its application to this specific compound has not been documented. nih.gov

Modulation of Cellular Signaling Pathways (e.g., Apoptosis, Cell Cycle Progression, Gene Expression)

The impact of this compound on key cellular signaling pathways, including apoptosis, cell cycle progression, and gene expression, remains to be elucidated through dedicated research. While other compounds featuring the 2-oxoindoline core structure have been investigated for their ability to induce apoptosis and modulate the cell cycle, specific data for this compound is not present in the current body of scientific literature. nih.gov For instance, other benzamide derivatives have been shown to induce apoptosis in cancer cell lines, but this cannot be directly extrapolated to the compound . nih.gov Similarly, while various compounds are known to influence gene expression profiles, the specific genes and pathways modulated by this compound have not been reported.

Induction of Oxidative Stress

The potential for this compound to induce oxidative stress, a cellular condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, has not been specifically investigated. Research into the pro-oxidant or antioxidant properties of this compound is currently not available in published studies.

Preclinical Biological Evaluation Methodologies

In Vitro Biological Assay Development and Validation

Before assessing the efficacy of a compound, robust and reliable assays must be developed and validated. These assays are essential for accurately measuring the biological activity of the compound and ensuring that the data generated is reproducible.

High-Throughput Screening (HTS) Assay Implementation

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that interact with a specific biological target. For N-(1-ethyl-2-oxoindolin-5-yl)benzamide, HTS assays would be implemented to quickly assess its activity against a panel of targets, such as specific enzymes or receptors implicated in disease. While no specific HTS data for this compound has been published, the process would typically involve miniaturized assays in multi-well plates to determine if the compound elicits a desired response, such as inhibition of an enzyme or binding to a receptor.

Cell-Based Functional Assays (e.g., Cell Proliferation, Viability, Migration, Tube Formation)

Cell-based assays are crucial for understanding a compound's effect on cellular functions in a biologically relevant context. Although specific data for this compound is not available, the following assays would be standard:

Cell Proliferation and Viability Assays: These assays, such as the MTT or SRB assay, would be used to determine the effect of the compound on the growth and survival of various cell lines.

Cell Migration Assays: Assays like the wound-healing or transwell migration assay would be employed to assess the compound's ability to inhibit cell motility, a key process in cancer metastasis.

Tube Formation Assays: To evaluate the anti-angiogenic potential of the compound, its effect on the ability of endothelial cells to form capillary-like structures would be tested.

Biochemical and Biophysical Assays for Enzyme Activity and Protein-Ligand Interactions

To elucidate the mechanism of action, biochemical and biophysical assays are employed to study the direct interaction of a compound with its molecular target. For this compound, these could include:

Enzyme Activity Assays: If the compound is hypothesized to target a specific enzyme, its inhibitory or activating effect would be quantified.

Protein-Ligand Interaction Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to measure the binding affinity and kinetics of the compound to its target protein.

Preclinical In Vitro Efficacy and Selectivity Studies

Following initial screening and assay validation, more detailed studies are conducted to characterize the compound's efficacy and selectivity against specific diseases.

Antiproliferative Activity Across Diverse Cancer Cell Lines (e.g., Colorectal, Breast, Lung, Liver, Melanoma, Neuroblastoma, Osteosarcoma, Glioblastoma)

The potential of this compound as an anticancer agent would be investigated by testing its antiproliferative activity against a wide panel of human cancer cell lines. While no specific data exists for this compound, related benzamide (B126) and oxoindoline derivatives have shown activity in these areas. nih.govnih.gov The results of such studies are typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

The following table is a template to illustrate how antiproliferative data would be presented. No experimental data is available for this compound.

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Colorectal | HCT-116 | Data not available |

| Breast | MCF-7 | Data not available |

| Lung | A549 | Data not available |

| Liver | HepG2 | Data not available |

| Melanoma | A375 | Data not available |

| Neuroblastoma | SH-SY5Y | Data not available |

| Osteosarcoma | U2OS | Data not available |

| Glioblastoma | U-87 MG | Data not available |

Evaluation of Antimicrobial and Antiviral Potential

Beyond anticancer activity, many chemical compounds are screened for their potential to combat infectious diseases.

Antimicrobial Activity: The antimicrobial potential of this compound would be assessed against a range of pathogenic bacteria and fungi. This is often done using methods like the broth microdilution assay to determine the minimum inhibitory concentration (MIC). While no specific studies have been published for this compound, related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have shown bacteriostatic effects. nih.gov

Antiviral Activity: The compound would be tested for its ability to inhibit the replication of various viruses in cell culture models.

The following table is a template to illustrate how antimicrobial data would be presented. No experimental data is available for this compound.

| Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Candida albicans | ATCC 90028 | Data not available |

Assessment of Antioxidant Activity

The evaluation of antioxidant activity is a critical step in the preclinical assessment of novel therapeutic agents, as oxidative stress is implicated in a wide range of pathologies. For compounds like this compound, which contain the oxindole (B195798) nucleus, several in vitro assays are commonly employed to determine their capacity to scavenge free radicals and mitigate oxidative damage. nih.govnih.gov

A primary and widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govorientjchem.org This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The antioxidant potential is typically expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various oxindole derivatives have demonstrated that their antioxidant activity can be significantly influenced by the nature and position of substituents on the oxindole ring. nih.govnih.gov For instance, research on 3-substituted-2-oxindoles has shown that compounds with halogen substitutions at the 5-position of the isatin (B1672199) ring can exhibit good antioxidant activity. nih.gov The presence of hydroxyl groups or other electron-donating moieties can also enhance the radical scavenging properties of the molecule. nih.gov

Another common method is the nitric oxide radical scavenging assay, which measures the ability of a compound to inhibit the generation of nitric oxide radicals from a donor like sodium nitroprusside. orientjchem.org The results from these assays provide a quantitative measure of a compound's intrinsic antioxidant potential.

Table 1: Representative Antioxidant Activity of Substituted Oxindole Derivatives (DPPH Assay)

| Compound Type | Substitution Pattern | IC50 (µg/mL) | Reference Compound (Ascorbic Acid) IC50 (µg/mL) |

| 3-Aroyl methylene (B1212753) indol-2-ones | 5-Halogen substitution | 15-30 | ~10 |

| 3-Hydroxy-3-substituted oxindoles | 5-Fluoro and 5-methyl analogues | Concentration-dependent activity | ~10 |

| N-substituted indole (B1671886) carboxamides | Varied N-substituents | Variable | Not specified |

Note: This table is illustrative and compiled from general findings for the oxindole class of compounds. The data does not represent this compound specifically.

Computational Chemistry and Structural Biology Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the potential biological targets of a compound.

Prediction of Binding Poses and Energetics

In a typical study, the three-dimensional structure of N-(1-ethyl-2-oxoindolin-5-yl)benzamide would be docked into the active site of a target protein. The docking algorithm would explore various possible conformations and orientations of the ligand within the binding site, calculating a score for each pose. This score, often expressed in terms of binding energy (e.g., kcal/mol), estimates the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction. The results would be presented in a table format, ranking the different poses and their corresponding scores.

Illustrative Data Table for Predicted Binding Energetics (Hypothetical)

| Target Protein | PDB ID | Predicted Binding Pose | Binding Energy (kcal/mol) |

|---|---|---|---|

| Protein Kinase X | XXXX | Pose 1 | -9.5 |

| Protein Kinase X | XXXX | Pose 2 | -9.2 |

| Enzyme Y | YYYY | Pose 1 | -8.7 |

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)

Once the most favorable binding poses are identified, they are analyzed to understand the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, this would involve identifying:

Hydrogen Bonds: The benzamide (B126) and oxoindolinone moieties contain hydrogen bond donors (N-H) and acceptors (C=O), which could form crucial interactions with amino acid residues in the receptor's active site.

Hydrophobic Interactions: The ethyl group and the aromatic rings would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

π-π Stacking: The benzamide and indolinone rings could form π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

These interactions would be visualized using molecular graphics software and cataloged in a table detailing the interacting atoms and distances.

Illustrative Data Table for Intermolecular Interactions (Hypothetical)

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Benzamide C=O | TYR 123 (OH) | 2.8 |

| Hydrogen Bond | Benzamide N-H | ASP 86 (O) | 3.1 |

| Hydrophobic | Ethyl Group | VAL 67, LEU 91 | N/A |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the molecular system over time, allowing for the assessment of the stability of the ligand-protein complex and its conformational changes.

Assessment of Ligand-Protein Complex Stability and Conformational Dynamics

An MD simulation would be performed on the best-ranked docked pose of this compound with its target protein. The simulation would track the movements of all atoms over a period of nanoseconds. Analysis of the simulation trajectory would reveal the stability of the complex, typically by measuring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over time suggests a stable binding mode. This analysis also helps to understand the flexibility of the ligand within the binding site and any conformational changes in the protein upon binding.

Quantum Chemical Calculations (e.g., DFT Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule.

Electronic Structure Analysis and Reactivity Descriptors

DFT analysis of this compound would provide information on its electronic structure, such as the distribution of electron density and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. Reactivity descriptors like electronegativity, chemical hardness, and softness could also be calculated to predict the molecule's behavior in chemical reactions. These findings would offer a deeper understanding of its intrinsic chemical properties.

Illustrative Data Table for Quantum Chemical Properties (Hypothetical)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Electronegativity | 4.0 |

Cheminformatics and In Silico Screening Approaches

Cheminformatics and in silico screening are pivotal in modern drug discovery, enabling the analysis of large chemical datasets and the virtual testing of compounds against biological targets. For a specific molecule like this compound, these approaches can be instrumental in identifying potential biological activities and prioritizing it for further experimental validation.

Virtual Library Screening for Novel Hit Identification

Virtual library screening is a computational technique used to search large collections of chemical structures to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this process would involve screening virtual libraries of compounds that are structurally analogous to it.

The process begins with the creation of a focused virtual library around the this compound scaffold. This is achieved by systematically modifying different parts of the molecule, such as the ethyl group on the indolinone nitrogen, and substituents on the benzamide ring. The aim is to generate a diverse set of related compounds that can be computationally evaluated.

These virtual compounds are then "docked" into the binding sites of various known biological targets. The docking process predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. The strength of this interaction is estimated using a scoring function, which ranks the compounds. Hits are identified as those compounds that show a high predicted binding affinity for a particular target. Although specific virtual screening campaigns centered on this compound have not been detailed in publicly available literature, this methodology is a standard approach for hit identification for novel compounds.

Table 1: Representative Virtual Library Modifications of the this compound Scaffold

| Scaffold Position | Modification Type | Example Substituents |

|---|---|---|

| Indolinone N1-substituent | Alkyl chain variation | Methyl, Propyl, Isopropyl, Cyclopropyl |

| Benzamide Ring | Substitution Pattern | Ortho, Meta, Para |

| Benzamide Ring | Electronic Properties | Electron-donating (e.g., -OCH3, -CH3), Electron-withdrawing (e.g., -Cl, -NO2) |

This table illustrates hypothetical modifications for generating a virtual library and does not represent actual synthesized compounds from a specific study.

Predictive Modeling for Bioactivity Profiling

Predictive modeling uses statistical and machine learning algorithms to build models that can forecast the biological activity of a compound based on its chemical structure. These models are trained on datasets of compounds with known activities. For this compound, predictive models can be used to estimate a wide range of properties, including its likely biological targets and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive model. For a class of compounds like oxindole-benzamide hybrids, a QSAR model could be developed by correlating structural features (descriptors) of a series of analogs with their measured biological activity against a specific target. These descriptors can include physicochemical properties like logP, molecular weight, and the number of hydrogen bond donors and acceptors, as well as topological and 3D structural features.

While specific predictive models for this compound are not publicly documented, studies on related oxindole (B195798) derivatives have utilized such approaches. For instance, in silico ADMET prediction is a common application of predictive modeling. nih.govresearchgate.net These models can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for cytochrome P450 enzyme inhibition. nih.govresearchgate.net

Table 2: Hypothetical Predictive Bioactivity Profile for this compound Based on General Models for Related Scaffolds

| Predicted Property | Methodology | Predicted Outcome |

|---|---|---|

| Target Class Prediction | Ligand-based similarity | Kinase, GPCR, Ion Channel |

| hERG Inhibition | QSAR Model | Low to Moderate Risk |

| Ames Mutagenicity | Structural alerts analysis | Non-mutagenic |

| Caco-2 Permeability | Machine Learning Model | Moderate to High |

Note: The data in this table is illustrative and based on the expected application of general predictive models to a compound with this structure. It does not represent experimentally validated or specifically modeled data for this compound.

The application of these computational methods provides a powerful framework for elucidating the potential therapeutic applications of this compound. By leveraging virtual screening and predictive modeling, researchers can generate testable hypotheses about its mechanism of action and drug-like properties, thereby guiding future experimental research.

Future Research Directions and Translational Perspectives

Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of N-(1-ethyl-2-oxoindolin-5-yl)benzamide will be pivotal in optimizing its therapeutic profile. The oxindole (B195798) core offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties. mdpi.comrsc.org Structure-activity relationship (SAR) studies will be essential to systematically explore how substitutions on both the oxindole and benzamide (B126) rings influence potency and selectivity. For instance, modifications at the C3 position of the oxindole ring have been shown to significantly impact the biological activity of related compounds. iiserpune.ac.in

Computational modeling and X-ray crystallography can provide insights into the binding modes of these analogues with their biological targets, facilitating rational drug design. drugbank.com The goal is to identify derivatives with superior affinity for their intended targets while minimizing off-target effects. For example, oxindole-based compounds have been successfully designed as selective inhibitors of specific protein kinases, such as cyclin-dependent kinase 2 (CDK2) and Fms-like tyrosine kinase 3 (FLT3). drugbank.commdpi.com By engineering the molecular structure, it is possible to enhance interactions with the active site of a target enzyme, leading to improved inhibitory activity. nih.gov

| Modification Strategy | Rationale | Desired Outcome |

| Substitution on the benzamide ring | To explore interactions with different pockets of the target's active site. | Increased potency and target selectivity. |

| Alteration of the ethyl group at N1 | To modulate solubility and metabolic stability. | Improved pharmacokinetic properties. |

| Introduction of diverse substituents at C3 of the oxindole | To probe key interactions with the target protein. | Enhanced biological activity and selectivity. |

Exploration of Multi-Targeting Strategies and Molecular Hybridization

The complex nature of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. mdpi.comresearchgate.net This complexity makes multi-target therapies an attractive strategy. nih.gov The this compound scaffold is well-suited for the development of multi-target agents. The oxindole core itself is a component of several multi-kinase inhibitors, such as sunitinib. mdpi.comnih.gov

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising approach. researchgate.net This can lead to compounds with dual or multiple modes of action. For instance, by incorporating a functional group known to inhibit a different but relevant target, it may be possible to create a hybrid molecule that addresses multiple aspects of a disease simultaneously. This strategy has been explored with other oxindole derivatives, demonstrating the feasibility of this approach. mdpi.com Combination therapies using multi-target drugs can potentially overcome the drug resistance often seen with single-target agents. mdpi.com

Integration of Advanced Omics Technologies in Target Discovery

To fully realize the therapeutic potential of this compound and its analogues, a deep understanding of their molecular mechanisms of action is crucial. Advanced "omics" technologies, including genomics, proteomics, and metabolomics, can be invaluable in this endeavor. frontiersin.orgfrontiersin.org These technologies allow for a global analysis of changes in genes, proteins, and metabolites in response to treatment with the compound.

This data can help in identifying the primary biological targets and also in uncovering novel targets and pathways affected by the drug. nih.govreading.ac.uk For example, proteomic profiling can identify proteins that directly bind to the compound, while transcriptomics can reveal changes in gene expression that occur downstream of target engagement. This information is critical for validating the mechanism of action and for identifying potential biomarkers for patient stratification in future clinical trials.

| Omics Technology | Application in Drug Discovery | Potential Insights for this compound |

| Genomics | Identifying genetic markers of drug response. | Predicting patient populations most likely to benefit from treatment. |

| Proteomics | Identifying direct protein targets and off-targets. | Elucidating the mechanism of action and potential side effects. |

| Transcriptomics | Analyzing changes in gene expression post-treatment. | Understanding the downstream biological effects of the compound. |

| Metabolomics | Studying alterations in metabolic pathways. | Identifying metabolic biomarkers of drug efficacy. |

Development of Novel Therapeutic Applications Beyond Current Scope

The diverse biological activities associated with the oxindole scaffold suggest that this compound may have therapeutic applications beyond its initially intended scope. nih.govresearchgate.net Drug repurposing, guided by computational and experimental screening, can identify new diseases where this compound might be effective. nih.gov

Given that oxindole derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and neuroprotective agents, these are all potential avenues for further investigation. researchgate.netiiserpune.ac.innih.govresearchgate.net For example, certain oxindole-based compounds have demonstrated inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer immunotherapy. nih.gov High-throughput screening of this compound against a broad panel of biological targets could uncover unexpected and valuable therapeutic opportunities.

Strategic Combinatorial Approaches with Existing Therapeutic Modalities

To enhance therapeutic efficacy and overcome potential drug resistance, this compound could be investigated in combination with existing drugs. acs.org In cancer therapy, for example, combining a targeted agent with conventional chemotherapy or immunotherapy is a common and often successful strategy. mdpi.com

The rationale for a specific combination would depend on the elucidated mechanism of action of this compound. If it is found to inhibit a particular signaling pathway, it could be combined with a drug that targets a parallel or downstream pathway. This synergistic approach can lead to a more profound and durable therapeutic response. Preclinical studies in relevant disease models would be necessary to evaluate the efficacy and safety of such combination therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing N-(1-ethyl-2-oxoindolin-5-yl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving palladium-catalyzed hydrogenation, coupling reactions, and protective group strategies. For example, intermediates like 2-hydroxybenzamides are functionalized using methyl 3-(chlorocarbonyl)propanoate under pyridine catalysis in CH₂Cl₂ (1 h, room temperature) . Protecting groups such as TIPSCl (triisopropylsilyl chloride) in DMF with Et₃N and DMAP enhance regioselectivity during subsequent reactions . Key factors affecting yield include solvent choice (e.g., CH₂Cl₂ vs. MeOH), catalyst loading (e.g., Pd/C for hydrogenation), and reaction time optimization. Typical yields range from 60–85% after purification via column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons appearing at δ 6.8–8.2 ppm and carbonyl signals at δ 165–170 ppm .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; bond angles (e.g., C–N–C ≈ 120°) and torsional strains are critical for conformational analysis .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 325.1) .

Q. What preliminary biological screening assays are used to identify potential targets for this compound?

- Methodological Answer :

- HDAC Inhibition Assays : MS-275, a structurally related benzamide, shows brain-region-selective HDAC inhibition (e.g., frontal cortex Ac-H3 levels increase at 15 μmol/kg, while striatum remains unaffected) .

- Receptor Binding Studies : Sigma-2 receptor affinity is assessed via competitive binding assays (IC₅₀ values < 50 nM in EMT-6 tumor models) .

- Cellular Potency : pMEK suppression in KRAS mutant cell lines (EC₅₀ ~ 10 nM) indicates RAF kinase inhibition potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and selectivity?

- Methodological Answer :

- Substituent Effects : Adding electron-withdrawing groups (e.g., -CF₃) at the benzamide moiety enhances HDAC1 inhibition (IC₅₀ improves from 120 nM to 25 nM) .

- SAR Table :

| Substituent Position | Group | HDAC1 IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| R1 (Indole) | -Et | 45 | 0.8 |

| R2 (Benzamide) | -OMe | 120 | 1.5 |

| R2 (Benzamide) | -CF₃ | 25 | 0.3 |

- Selectivity : Bulky groups (e.g., tetrahydropyranyl) reduce off-target kinase activity (e.g., RAF709 shows >100-fold selectivity over VEGFR2) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Biodistribution Studies : In Balb/c mice, fluorine-18-labeled analogs show tumor uptake (2.5–3.7% ID/g) and tumor-to-muscle ratios >5:1 at 2 h post-injection .

- Xenograft Models : KRAS mutant xenografts treated with RAF709 (14) exhibit >50% tumor growth inhibition at 10 mg/kg/day via oral gavage, with plasma Cmax of 1.2 μM .

- Metabolic Stability : Microsomal assays (human liver microsomes) reveal t₁/₂ > 4 h, suggesting low clearance .

Q. How can computational tools resolve contradictions in experimental data (e.g., varying potency across assays)?

- Methodological Answer :

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., benzamide carbonyl with HDAC1 Zn²⁺ ion) . Discrepancies in brain-region potency (e.g., MS-275’s striatal inactivity) are attributed to blood-brain barrier permeability differences, modeled via PAMPA assays .

- MD Simulations : 100-ns simulations reveal conformational flexibility in the indolinone ring, explaining variable binding to sigma-2 receptors .

Q. What strategies improve solubility without compromising cellular activity?

- Methodological Answer :

- Crystal Engineering : Replacing N-methylpyridone with tetrahydropyranyloxy groups disrupts crystal packing, improving solubility from <0.1 mg/mL to >1.5 mg/mL while maintaining RAF inhibition (IC₅₀ = 12 nM) .

- Prodrug Approaches : Phosphate esters of hydroxylated derivatives increase aqueous solubility 10-fold, with enzymatic conversion rates monitored via LC-MS .

Data Contradiction Analysis

Q. Why does this compound show variable HDAC inhibition across tissue types?

- Methodological Answer : Regional differences in HDAC isoform expression (e.g., HDAC3 predominance in striatum vs. HDAC1 in cortex) and tissue-specific metabolism (e.g., cytochrome P450 3A4 activity in liver) explain potency variations . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) in murine models normalizes cortical and hippocampal Ac-H3 levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.